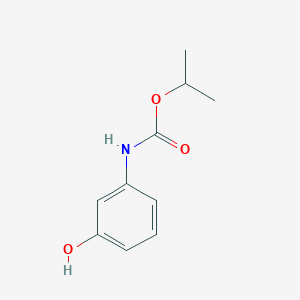
(3-Hydroxy-phenyl)-carbamic acid isopropyl ester
Cat. No. B3050457
Key on ui cas rn:
2610-61-9
M. Wt: 195.21 g/mol
InChI Key: RDJINQKTEPNHJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04692457
Procedure details


A mixture of 3-aminophenol (109 g), magnesium oxide (25 g), water (350 ml) and ethyl acetate (100 ml) was stirred vigorously at room temperature while isopropyl chloroformate (123 g) was added slowly. An ice bath was employed to ensure that the temperature did not exceed 30° C. After stirring for one hour at room temperature, the mixture was filtered to remove insoluble particles. These were washed thoroughly with ether, then the filtrates were combined, then separated, and the organic layers were dried over magnesium sulphate. Evaporation under reduced pressure gave a viscous, pale yellow oil which was crystallised from toluene to give 162.7 g of desired product, mp 75°-77° C.





Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[O-2].[Mg+2].O.Cl[C:13]([O:15][CH:16]([CH3:18])[CH3:17])=[O:14]>C(OCC)(=O)C>[OH:8][C:4]1[CH:3]=[C:2]([NH:1][C:13](=[O:14])[O:15][CH:16]([CH3:18])[CH3:17])[CH:7]=[CH:6][CH:5]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
109 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C=CC1)O
|
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Mg+2]
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
123 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OC(C)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for one hour at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added slowly
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An ice bath was employed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
did not exceed 30° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove insoluble particles
|
WASH
|
Type
|
WASH
|
|
Details
|
These were washed thoroughly with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layers were dried over magnesium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a viscous, pale yellow oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was crystallised from toluene
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C=C(C=CC1)NC(OC(C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 162.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
